molecular formula C21H26N4O2 B2778920 ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone CAS No. 2310160-33-7

((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

Cat. No.: B2778920
CAS No.: 2310160-33-7
M. Wt: 366.465
InChI Key: OIBLDOGZYBMHEW-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups including a 1,2,4-triazole, an azabicyclo[3.2.1]octane, and a tetrahydropyran . These groups are common in many organic compounds and can contribute to various chemical properties and reactivities.


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several ring structures. The 1,2,4-triazole is a five-membered ring containing three nitrogen atoms, while the azabicyclo[3.2.1]octane is a fused ring system containing a nitrogen atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the 1,2,4-triazole could potentially participate in reactions with electrophiles due to the presence of nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Generally, compounds containing 1,2,4-triazole groups tend to be stable and resistant to hydrolysis .

Future Directions

The study of complex organic compounds like this one is a vibrant field of research. Future work could involve synthesizing the compound and studying its properties and potential applications .

Properties

IUPAC Name

(4-phenyloxan-4-yl)-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c26-20(21(8-10-27-11-9-21)16-4-2-1-3-5-16)25-17-6-7-18(25)13-19(12-17)24-15-22-14-23-24/h1-5,14-15,17-19H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBLDOGZYBMHEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3(CCOCC3)C4=CC=CC=C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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